Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate
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Overview
Description
“Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate” is a heterocyclic organic compound . It is used as an organic intermediate .
Synthesis Analysis
An efficient two-step strategy for the regioselective synthesis of the benzo[f]pyrimido[4,5-b][1,5]oxazocine as a novel tricyclic system has been developed via inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in room temperature and short reaction times under mild conditions, followed by amination with some secondary amines .Chemical Reactions Analysis
The compound can be used to prepare other compounds such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrimido[3,4-d]azepin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Scientific Research Applications
Synthesis and Molecular Structures
Synthetic Methodologies : Researchers have developed versatile synthetic methods for creating polycyclic pyrimidoazepine derivatives. These methods involve nucleophilic substitution reactions, which can be enhanced by either conventional heating in basic solutions or microwave heating in solvent-free systems. The azepine ring in these compounds often adopts a boat or twist-boat conformation, indicative of their complex three-dimensional structures (Acosta Quintero et al., 2016).
Molecular and Supramolecular Structures : Detailed studies on the molecular and supramolecular structures of a series of closely related benzo[b]pyrimido[5,4-f]azepine derivatives have been conducted. These studies reveal that despite similar molecular conformations, different compounds exhibit unique supramolecular assemblies based on hydrogen bonds, π-π stacking interactions, and C-Cl...π(pyrimidine) contacts (Acosta et al., 2015).
Applications in Synthesis of Derivatives
Functionalized Azepines : A detailed examination of the synthesis of functionalized benzo[b]pyrimido[5,4-f]azepines describes base-promoted aromatic nucleophilic substitution leading to various derivatives. This process underscores the chemical flexibility and utility of these compounds in producing a wide array of substances potentially useful in pharmaceutical development (Acosta-Quintero et al., 2015).
Advanced Molecular Synthesis
Innovative Synthesis Approaches : Efforts to synthesize amino-substituted benzo[b]pyrimido[5,4-f]azepines through base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization highlight innovative approaches to constructing complex molecules. The characterization of these compounds provides insights into their potential as building blocks for further chemical synthesis (Acosta Quintero et al., 2018).
Future Directions
The compound can be used to prepare other compounds such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrimido[3,4-d]azepin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor . This suggests potential applications in the development of new drugs, particularly in cancer treatment where PARP inhibitors are commonly used.
properties
IUPAC Name |
benzyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-14-12-6-8-21(9-7-13(12)19-15(18)20-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQBQGSKOWIRSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677828 |
Source
|
Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate | |
CAS RN |
1207362-38-6 |
Source
|
Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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